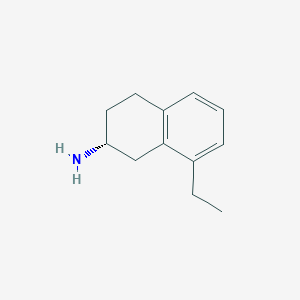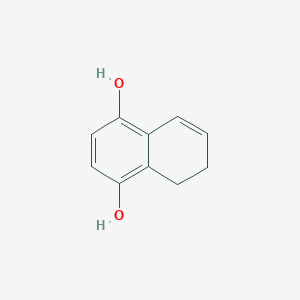
2-Cyclopropyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The 2-cyclopropyl substitution on the indazole ring introduces unique chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2H-indazole can be achieved through several methods:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile, which reacts with an organometallic reagent to form an N-H ketimine species.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as transition metal-catalyzed reactions due to their high yields and minimal byproduct formation. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Cyclopropyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reductive reactions can be performed using hydrazine or other reducing agents.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by the electron-rich nature of the indazole ring.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite, silver catalysts.
Reduction: Hydrazine, sodium borohydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated indazole derivatives.
科学的研究の応用
2-Cyclopropyl-2H-indazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Cyclopropyl-2H-indazole involves its interaction with specific molecular targets:
類似化合物との比較
1H-Indazole: More thermodynamically stable than 2H-indazole and commonly used in drug development.
2H-Indazole Derivatives: Include compounds with various substitutions that exhibit diverse biological activities.
Uniqueness: 2-Cyclopropyl-2H-indazole is unique due to its cyclopropyl substitution, which imparts distinct chemical properties and enhances its potential as a versatile building block in organic synthesis and medicinal chemistry .
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
2-cyclopropylindazole |
InChI |
InChI=1S/C10H10N2/c1-2-4-10-8(3-1)7-12(11-10)9-5-6-9/h1-4,7,9H,5-6H2 |
InChIキー |
BBFWGAJQFYQTGQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



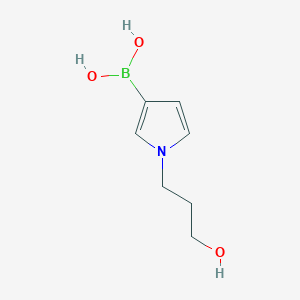
![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)

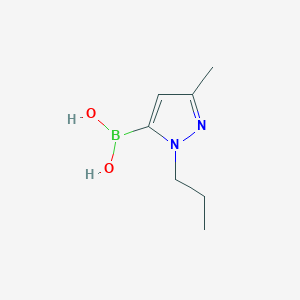
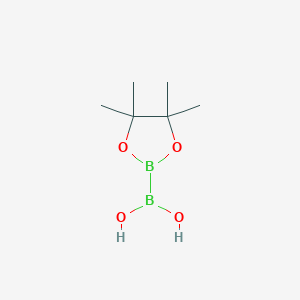




![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)
